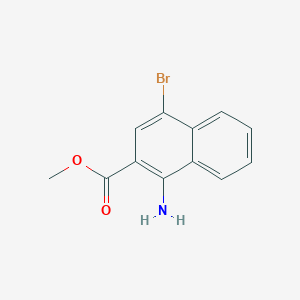
methyl 1-amino-4-bromonaphthalene-2-carboxylate
描述
Methyl 1-amino-4-bromonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a bromine atom, and a carboxylate ester
属性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC 名称 |
methyl 1-amino-4-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,14H2,1H3 |
InChI 键 |
OWZIKFFFVLDZSE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-bromonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by amination and esterification reactions. For instance, starting with 1-bromo-4-nitronaphthalene, reduction to the corresponding amine can be achieved using reducing agents such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in tetrahydrofuran (THF). The resulting amine can then be esterified using methyl iodide (MeI) to form the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 1-amino-4-bromonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
Methyl 1-amino-4-bromonaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological systems and interactions due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 1-amino-4-bromonaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
相似化合物的比较
Similar Compounds
- Methyl 1-amino-4-chloronaphthalene-2-carboxylate
- Methyl 1-amino-4-fluoronaphthalene-2-carboxylate
- Methyl 1-amino-4-iodonaphthalene-2-carboxylate
Uniqueness
Methyl 1-amino-4-bromonaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


